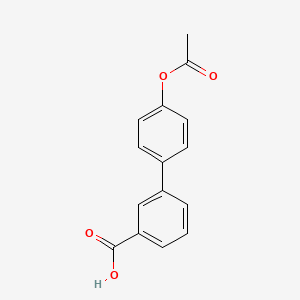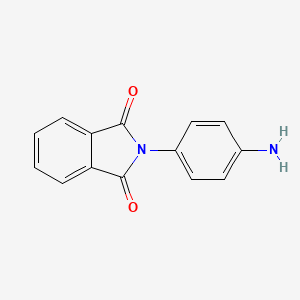
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-Aminophenyl)benzothiazole derivatives are a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . They have been evaluated for their antimicrobial activity and possible mode of action .
Synthesis Analysis
These compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles 2 is another example .Physical And Chemical Properties Analysis
Aromatic polyimides (PIs) have been of great interest for a number of applications in microelectronics, automobile, aerospace, and other fields as a result of their good thermal stability and chemical resistance, excellent mechanical and electrical properties .Scientific Research Applications
Synthesis and Derivative Formation
A study by Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process led to the creation of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione. The research highlights the potential for developing various derivatives from the base compound, showcasing its versatility in chemical synthesis (Tan et al., 2016).
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives have demonstrated cytotoxic effects on various cancer cells. The study by Tan et al. (2020) emphasizes that the anticancer activity of these derivatives varies based on the substituents attached. Their research showed that certain isoindole-1,3(2H)-dione compounds with specific substituents exhibited higher anticancer activity compared to traditional drugs like 5-fluorouracil (Tan et al., 2020).
Antimicrobial and Anthelmintic Properties
Bamnela et al. (2012) synthesized N-Mannich bases of benzimidazolyl substituted 1H-isoindole-1,3(2H) dione, demonstrating significant antimicrobial, anthelmintic, and insecticidal activities. This indicates the potential of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione derivatives in developing new antimicrobial and pest control agents (Bamnela et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting potential targets within microbial cells .
Mode of Action
This suggests that 2-(4-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may interact with its targets to cause changes in the cell membrane and intracellular processes .
Biochemical Pathways
Related compounds have been shown to affect cytoplasmic membrane permeabilization and dna-binding , indicating that this compound may also interact with similar pathways.
Pharmacokinetics
A study on a similar compound suggests that it may have low metabolic stability .
Result of Action
Related compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may have similar effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and advanced materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with genetically engineered Escherichia coli during fermentation processes to produce polyureas . These interactions are primarily based on the compound’s ability to act as a monomer in polymerization reactions, leading to the formation of heat-resistant biopolyureas.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This antimicrobial activity is attributed to the compound’s ability to perturb cell membranes and interact with intracellular targets, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit the growth of certain cancer cell lines by inducing DNA damage and affecting the expression of proteins involved in cell cycle regulation . This compound’s ability to interact with cytochrome P450 enzymes also plays a significant role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged antimicrobial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and cancer cell growth inhibition . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns determine the compound’s ability to interact with its molecular targets and exert its biological effects.
Properties
IUPAC Name |
2-(4-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCSURZWUDISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347007 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-60-9 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Aminophenyl)isoindoline-1,3-dione a significant compound in the synthesis of thiazolidinones?
A1: 2-(4-Aminophenyl)isoindoline-1,3-dione plays a crucial role as a building block in synthesizing thiazolidinone derivatives. Its structure, specifically the presence of the amine group, allows it to react with aromatic aldehydes, forming azomethine derivatives (Schiff bases) []. These Schiff bases then undergo cyclization with mercaptoacetic acid, yielding the desired thiazolidinone compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
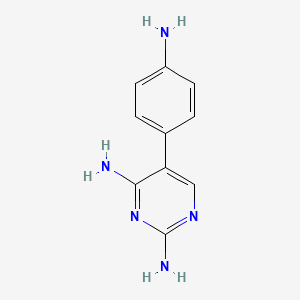

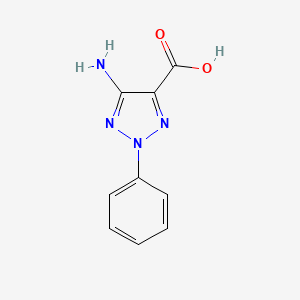
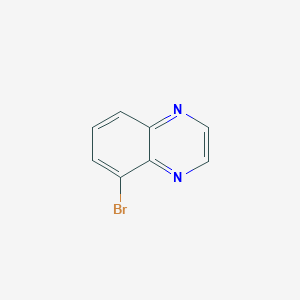

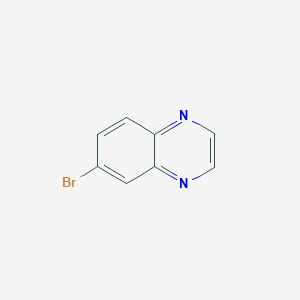
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)



